3-(Oxan-4-yl)propanal structure and nomenclature
3-(Oxan-4-yl)propanal structure and nomenclature
Structural Elucidation, Synthetic Pathways, and Pharmacophore Applications
Executive Summary
3-(Oxan-4-yl)propanal (CAS: 952685-59-5) represents a critical aliphatic aldehyde building block in medicinal chemistry. Characterized by a tetrahydropyran (oxane) ring tethered to a reactive aldehyde via a saturated ethyl spacer, this molecule serves as a versatile "linker" scaffold. Its structural significance lies in the oxane ring's ability to mimic saturated nitrogen heterocycles (like piperidines) while altering lipophilicity (LogP) and metabolic stability profiles. This guide provides a rigorous analysis of its nomenclature, synthesis, and application in reductive amination workflows.
Structure and Nomenclature
1.1 IUPAC Systematic Definition
The nomenclature of this compound often causes confusion due to the interchangeability of "oxane" and "tetrahydropyran" in literature.
-
Preferred IUPAC Name (PIN): 3-(Oxan-4-yl)propanal
-
Molecular Formula: C
H O [2] -
Molecular Weight: 142.20 g/mol
Nomenclature Breakdown:
-
Principal Functional Group: The aldehyde (-CHO) takes precedence, defining the parent chain as "propanal" (3 carbons).[3]
-
Numbering: The carbonyl carbon of the aldehyde is C1. The alkyl chain is numbered C1–C2–C3.
-
Substituent: The cyclic ether is attached at C3 of the propanal chain.
-
Ring Naming:
1.2 Conformational Analysis
The oxane ring predominantly adopts a chair conformation . The 3-propanal side chain at position 4 prefers the equatorial orientation to minimize 1,3-diaxial interactions, specifically avoiding steric clash with the axial protons at C2 and C6.
Graphviz Diagram: Structural Connectivity & Numbering
Figure 1: Structural connectivity emphasizing the electrophilic head and the lipophilic ether tail.
Synthetic Pathways[7]
Direct commercial sourcing of 3-(oxan-4-yl)propanal can be inconsistent. Therefore, in-house synthesis via homologation of commercially available precursors is a standard protocol. The most robust route proceeds from Tetrahydropyran-4-carbaldehyde (4-formyl-THP) via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction, followed by reduction.
2.1 Protocol: C2-Homologation Route
This method extends the 4-formyl-THP (C6) to the target C8 aldehyde.
Step-by-Step Methodology:
-
Olefination (Chain Extension):
-
Reagents: Triethyl phosphonoacetate (1.1 eq), NaH (1.2 eq), THF, 0°C to RT.
-
Mechanism:[8][9] Deprotonation of the phosphonate yields a carbanion that attacks the aldehyde, forming an
-unsaturated ester (Ethyl 3-(oxan-4-yl)acrylate). -
QC Check: Monitor disappearance of aldehyde peak (~9.8 ppm) via
H-NMR.
-
-
Hydrogenation (Saturation):
-
Reagents: H
(1 atm), 10% Pd/C, Ethanol. -
Process: Reduces the alkene to a single bond. The ester group remains intact.
-
Product: Ethyl 3-(oxan-4-yl)propanoate.
-
-
Reduction to Alcohol:
-
Reagents: LiAlH
(THF) or LiBH . -
Process: Converts the ester to 3-(oxan-4-yl)propan-1-ol.
-
Critical Control: Ensure anhydrous conditions to prevent over-reduction or workup emulsions.
-
-
Oxidation to Aldehyde (Target Generation):
-
Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride).
-
Rationale: Avoids over-oxidation to the carboxylic acid (which occurs with Jones reagent).
-
Purification: Flash chromatography (Hexane/EtOAc). Aldehydes are prone to oxidation; store under Argon at -20°C.
-
Graphviz Diagram: Synthesis Workflow
Figure 2: Stepwise synthetic pathway from commercially available 4-formyl-THP.
Reactivity & Applications in Drug Discovery[8]
The primary utility of 3-(oxan-4-yl)propanal is as a latent alkylating agent via reductive amination.
3.1 Reductive Amination
This aldehyde reacts with primary or secondary amines to form imines/iminiums, which are subsequently reduced to amines. This installs the -(CH2)3-(Oxan-4-yl) motif.[1]
-
Reagents: Amine (R-NH
), NaBH(OAc) (STAB), DCE/DCM. -
Advantage: The oxane ring acts as a bioisostere for cyclohexane or N-Boc-piperidine groups. It lowers LogP (increasing solubility) compared to cyclohexane and eliminates the basic nitrogen of piperidine, reducing hERG liability in cardiac safety profiles.
3.2 Quantitative Data: Physicochemical Properties
Predicted values based on structure-activity relationship (SAR) models.
| Property | Value | Source/Method |
| Boiling Point | ~220–225 °C (760 mmHg) | Predicted (ACD/Labs) |
| Density | 0.98 ± 0.05 g/cm | Predicted |
| LogP | 0.85 | Consensus LogP |
| Flash Point | ~85 °C | Estimated |
| Solubility | Soluble in DCM, THF, MeOH; Sparingly soluble in water | Empirical |
References
-
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
-
Oxane/THP Synthesis: L. Liu, et al. (2016). "Brønsted Acid Catalyzed Stereoselective Synthesis of Tetrahydropyrans." Journal of the American Chemical Society, 138(34), 10822–10825.
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Compound Registry: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57449683, 3-(Oxan-4-yl)propanal.
Sources
- 1. 3-(Oxan-4-yl)propanal | C8H14O2 | CID 57449683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Tetrahydropyran-4-carbaldehyde | 50675-18-8 [chemicalbook.com]
- 6. CAS 887588-90-1 | 3-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid - Synblock [synblock.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Tetrahydropyran synthesis [organic-chemistry.org]
- 9. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
